2-(Tetrahydro-2-furanylmethoxy)acetamide
Description
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-7(9)5-10-4-6-2-1-3-11-6/h6H,1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBSTIJSEUISBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Tetrahydrofuran Substitutions
Table 1: Key Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | CAS Number |
|---|---|---|---|---|
| 2-(3-Methylphenoxy)-N-[3-(THF-methoxy)phenyl]acetamide | C₂₀H₂₃NO₄ | 341.4 | 3-methylphenoxy, THF-methoxy at meta | 909367-53-9 |
| 2-(4-Methylphenoxy)-N-[3-(THF-methoxy)phenyl]acetamide | C₂₀H₂₃NO₄ | 341.4 | 4-methylphenoxy, THF-methoxy at meta | 909367-52-8 |
| 2-Bromo-N-[2-(THF-methoxy)phenyl]acetamide | C₁₃H₁₆BrNO₃ | 314.17 | Bromoacetamide, THF-methoxy at ortho | 1138442-58-6 |
Key Observations :
- Substituent Position: The position of the THF-methoxy group (ortho vs. meta) and phenoxy substituents (3-methyl vs. 4-methyl) significantly impacts molecular interactions. For instance, meta-substituted THF derivatives (e.g., 909367-53-9) exhibit higher predicted boiling points (~566°C) compared to simpler acetamides .
- Halogen Effects: The brominated analog (314.17 g/mol) has reduced molecular weight compared to methylphenoxy variants (341.4 g/mol), likely influencing solubility and reactivity .
Comparison with Non-THF Acetamide Derivatives
Table 2: Non-THF Acetamides with Agrochemical/Pharmaceutical Relevance
Key Observations :
- Electronic Effects : THF’s oxygen atom may enhance hydrogen-bonding capacity compared to purely aliphatic chains (e.g., dimethenamid) but lacks the electron-withdrawing properties of trifluoromethyl groups (as in benzothiazole derivatives) .
- Biological Activity : Auxin agonists like WH7 rely on aryloxy groups for receptor binding, whereas THF-containing analogs may prioritize steric compatibility over aromatic interactions .
Physicochemical and Predicted Property Analysis
Table 3: Predicted Physicochemical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|
| 2-(3-Methylphenoxy)-N-[3-(THF-methoxy)phenyl]acetamide | 1.189 | 566.7 | 2.8 |
| 2-Bromo-N-[2-(THF-methoxy)phenyl]acetamide | N/A | N/A | 1.5 (estimated) |
| WH7 | ~1.3 | >300 | 3.2 |
Preparation Methods
Synthetic Routes for 2-(Tetrahydro-2-furanylmethoxy)acetamide
The synthesis of this compound typically involves the construction of the acetamide group linked through an ether (methoxy) bond to the tetrahydrofuran ring. The general approach can be divided into two key steps:
Key Reagents and Reaction Conditions
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Bromination | Bromine or N-bromosuccinimide (NBS), DCM or ACN, low temperature | Selective bromination of N-(tetrahydro-2-furanylmethyl)acetamide to form bromo derivative |
| Ether formation | Tetrahydro-2-furanylmethanol, base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF) | Nucleophilic substitution to form methoxy linkage |
| Amide formation | Ammonia or amine source, ester or acid chloride precursors | Conversion to acetamide group |
| Purification | Recrystallization, chromatography | Achieve high purity of final compound |
Industrial and Laboratory Scale Production
Laboratory Scale: The synthesis is typically performed under inert atmosphere (argon or nitrogen) to prevent side reactions. Low temperatures are maintained during bromination to avoid over-bromination. The reaction times vary from a few hours to overnight stirring depending on the step.
Industrial Scale: Continuous flow reactors and automated systems are employed to improve scalability and reaction control. Purification methods such as recrystallization or chromatographic techniques ensure product purity. The use of safer reagents and solvents is emphasized to reduce environmental impact and improve safety.
Research Findings and Analytical Data
NMR Conformational Analysis: Studies involving NMR spectroscopy have elucidated the conformational preferences of the tetrahydrofuran ring and the acetamide linkage, confirming the structural integrity of the synthesized compound.
Reaction Optimization: Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry has been shown to improve yields and reduce by-products. For example, the use of triethylamine as a base in acetonitrile solvent facilitates clean ether formation.
Purity and Yield: High purity (>95%) is achievable through careful control of reaction conditions and purification. Yields typically range from 70% to 90% depending on the scale and method used.
Comparative Analysis with Related Compounds
Summary Table of Preparation Methods
Additional Notes
- The use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) is critical for efficient nucleophilic substitution reactions.
- Low temperature control during bromination prevents over-bromination and side reactions.
- The synthesis can be adapted for optically active derivatives by employing chiral amine resolvers during intermediate steps, enhancing enantiomeric purity.
- Avoiding hazardous reagents such as dimethyl sulfate is preferred for safer and more eco-friendly synthesis routes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
